![molecular formula C25H25ClN2O4 B5212526 4-butoxy-N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5212526.png)
4-butoxy-N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as Fasudil, and it is a potent inhibitor of Rho-kinase, an enzyme that plays a crucial role in regulating smooth muscle contraction and cell migration.
Wissenschaftliche Forschungsanwendungen
Fasudil has been extensively studied for its potential applications in the treatment of various medical conditions such as cerebral vasospasm, pulmonary hypertension, and stroke. It has been shown to improve blood flow to the brain by inhibiting the contraction of smooth muscle cells in the blood vessels. Fasudil has also been studied for its potential to prevent the formation of blood clots and reduce inflammation in the body.
Wirkmechanismus
Fasudil works by inhibiting the activity of Rho-kinase, an enzyme that plays a crucial role in regulating smooth muscle contraction and cell migration. When Rho-kinase is inhibited, the contraction of smooth muscle cells is reduced, leading to vasodilation and improved blood flow. Fasudil also inhibits the formation of blood clots by reducing platelet aggregation and preventing the activation of coagulation factors.
Biochemical and Physiological Effects:
Fasudil has been shown to have several biochemical and physiological effects in the body. It reduces the levels of inflammatory cytokines, such as TNF-α and IL-6, and increases the levels of anti-inflammatory cytokines, such as IL-10. Fasudil also reduces oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, Fasudil has been shown to improve cognitive function and reduce the risk of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Fasudil has several advantages for lab experiments, including its high potency and selectivity for Rho-kinase inhibition. It is also relatively easy to synthesize and purify. However, Fasudil has some limitations, including its low solubility in water and its potential to cause toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on Fasudil. One area of research is the development of new formulations of Fasudil that have improved solubility and bioavailability. Another area of research is the identification of new targets for Fasudil, such as other enzymes involved in smooth muscle contraction and cell migration. Additionally, Fasudil has been shown to have potential applications in the treatment of cancer and autoimmune diseases, and further research is needed to explore these applications.
Synthesemethoden
Fasudil can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-chlorobenzaldehyde with furfurylamine to form 4-chlorophenylfurfurylamine. The second step involves the reaction of 4-chlorophenylfurfurylamine with butoxyacetyl chloride to form 4-butoxy-N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide. The final step involves the purification of the compound using chromatography techniques.
Eigenschaften
IUPAC Name |
4-butoxy-N-[(E)-1-(4-chlorophenyl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O4/c1-2-3-14-31-21-12-8-19(9-13-21)24(29)28-23(16-18-6-10-20(26)11-7-18)25(30)27-17-22-5-4-15-32-22/h4-13,15-16H,2-3,14,17H2,1H3,(H,27,30)(H,28,29)/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJNKKAGQMETEG-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
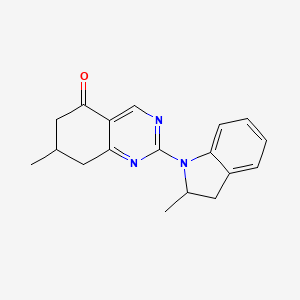
![3-(3-chlorophenyl)-7-(3,4-difluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5212451.png)
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5212457.png)
![3-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B5212463.png)
![4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5212476.png)
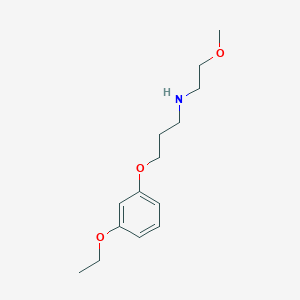

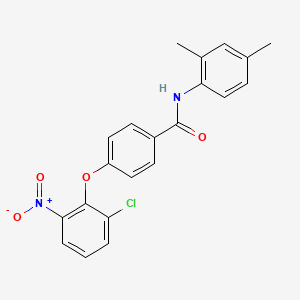
amine oxalate](/img/structure/B5212517.png)
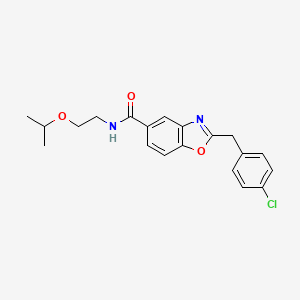
![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5212539.png)

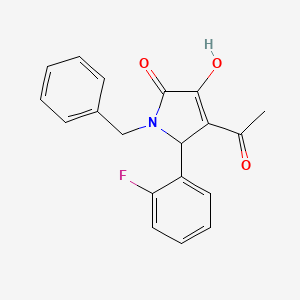
![5-{[benzyl(methyl)amino]methyl}-N-[(5-chloro-2-thienyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5212558.png)
